REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([C:9]2[O:10][C:11]3[C:12]([N:17]=2)=[N:13][CH:14]=[CH:15][CH:16]=3)[CH:6]=[CH:7][CH:8]=1)#[N:2]>O=[Pt]=O.C(O)(=O)C>[NH2:2][CH2:1][C:3]1[CH:4]=[C:5]([C:9]2[O:10][C:11]3[C:12]([N:17]=2)=[N:13][CH:14]=[CH:15][CH:16]=3)[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)C=1OC=2C(=NC=CC2)N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrogen atmosphere at room temperature until the theoretical amount of hydrogen has been absorbed
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the acetic acid removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=C(C=CC1)C=1OC=2C(=NC=CC2)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |